molecular formula C11H16N2O B3285926 1-(2-Methoxyphenyl)pyrrolidin-3-amine CAS No. 816468-25-4

1-(2-Methoxyphenyl)pyrrolidin-3-amine

Cat. No.: B3285926
CAS No.: 816468-25-4
M. Wt: 192.26 g/mol
InChI Key: MACLZMOAKUFMLH-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . Its structure features a pyrrolidine ring where the nitrogen is substituted with a 2-methoxyphenyl group, and the carbon at the 3-position carries an amine functional group . This specific substitution pattern makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds based on the pyrrolidine scaffold, such as 3-aminopyrrolidine-2,5-dione derivatives, are of significant interest in neuroscience and pharmacology, particularly for investigating anticonvulsant and antiepileptic activities . Furthermore, substituted pyrrolidine amines are key pharmacophores in the development of novel ligands for central nervous system (CNS) targets, including dual-target molecules designed to interact with receptors like the dopamine D3 receptor and the μ-opioid receptor (MOR) for potential applications in analgesia and substance use disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-7-6-9(12)8-13/h2-5,9H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACLZMOAKUFMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286530
Record name 1-(2-Methoxyphenyl)-3-pyrrolidinamine
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Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816468-25-4
Record name 1-(2-Methoxyphenyl)-3-pyrrolidinamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenyl)-3-pyrrolidinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxyphenyl)pyrrolidin-3-amine
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Scientific Research Applications

The applications of 1-(2-Methoxyphenyl)pyrrolidin-3-amine are not explicitly detailed within the provided search results. However, some inferences can be drawn from the related compounds and studies.

Chemical Information

  • IUPAC Name 1-(2-methoxyphenyl)-3-pyrrolidinamine
  • InChI Code 1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-7-6-9(12)8-13/h2-5,9H,6-8,12H2,1H3
  • InChI Key MACLZMOAKUFMLH-UHFFFAOYSA-N
  • Molecular Weight 192.26

Potential Applications

  • Anti-Tumor Activity:
    • A study on 3-amino-N-substituted pyrrolidine-2,5-dione-N-mustard hydrochloride (PNM.HCl) showed it has an anti-tumor effect against Ehrlich ascites carcinoma (EAC) in mice . This suggests that this compound, which shares a pyrrolidine structure, could potentially be explored for similar anti-tumor activities .
    • PNM.HCl, when administered with conventional anti-cancer drugs, augmented the anti-tumor activity against EAC tumors, suggesting its potential usefulness in multi-drug therapy .
  • Pharmaceutical Research:
    • The broader family of pyrrolidine derivatives has been investigated for various biological activities. For instance, some pyrrolidine derivatives have been synthesized and evaluated as H3 receptor antagonists . Others have been explored for anticonvulsant activity .

Safety Information

  • Signal Word: Danger
  • Hazard Statements: H302, H315, H318, H335
  • Precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The methoxyphenyl group may enhance binding affinity to certain targets, while the pyrrolidine ring can influence the compound’s overall pharmacokinetic properties . These interactions can modulate various signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues of Pyrrolidin-3-amine Derivatives

The following table summarizes key structural and functional differences among 1-(2-Methoxyphenyl)pyrrolidin-3-amine and related compounds:

Compound Name Structural Features Biological Activity Key References
This compound Pyrrolidine with 2-methoxyphenyl substituent Antimicrobial, neurotensin receptor agonism
HBK14-HBK19 (Piperazine derivatives) Piperazine core with 2-methoxyphenyl and phenoxy groups Potential CNS modulation (inferred from structural analogs)
Quinoxaline-pyrrolidine derivatives Pyrrolidine linked to quinoxaline via C3 Antibacterial activity against pathogens
LY2389575 (3S)-1-(5-Bromopyrimidin-2-yl)-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine Group II mGlu receptor NAM (neurological modulator)
1-(3-Methoxyphenyl)pyrrolidin-3-amine Meta-methoxy substitution on phenyl ring Structural analog (activity not specified)
EED Inhibitor (PDB: 5LQE) 1-(2-Methoxyphenyl)methyl group, indol-3-yl substituent Polycomb EED inhibition (epigenetic regulation)

Key Findings from Comparative Analysis

Positional Isomerism (Ortho vs. Meta Methoxy)
  • The ortho-methoxy group in this compound introduces steric and electronic effects that may enhance receptor binding in neurological targets (e.g., neurotensin receptors) .
  • In contrast, 1-(3-methoxyphenyl)pyrrolidin-3-amine (meta substitution) lacks evidence of similar activity, suggesting the ortho configuration is critical for target engagement .
Ring System Variations
  • Piperazine analogs (HBK14-HBK19): The larger piperazine ring may alter pharmacokinetics (e.g., increased solubility) compared to pyrrolidine. Phenoxy substituents in HBK15 (2-chloro-6-methylphenoxy) could enhance lipophilicity and blood-brain barrier penetration .
  • Quinoxaline-pyrrolidine hybrids: The planar quinoxaline moiety likely facilitates DNA intercalation or enzyme inhibition, contributing to antibacterial effects .
Functional Group Modifications
  • Sulfonyl and halogenated derivatives (e.g., 1-(2-nitrophenylsulfonyl)pyrrolidin-3-amine): Increased polarity from sulfonyl groups may improve aqueous solubility but reduce membrane permeability .
  • Fluorophenyl analogs (e.g., [1-(3-fluorophenyl)pyrrolidin-3-yl]methylamine): Fluorine’s electron-withdrawing effects enhance metabolic stability and binding affinity in receptor-ligand interactions .

Biological Activity

1-(2-Methoxyphenyl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H16N2OC_{11}H_{16}N_2O and features a pyrrolidine ring substituted with a methoxyphenyl group. This structural configuration is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. Research indicates that it may interact with enzymes and receptors involved in inflammatory pathways. For instance, it has been shown to inhibit the activity of certain enzymes associated with inflammation, potentially leading to anti-inflammatory effects.

1. Anti-inflammatory Properties

Studies have indicated that this compound exhibits anti-inflammatory properties. It modulates chemokine receptors, particularly CCR2 and CCR5, which play crucial roles in inflammatory responses. This modulation can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural similarities to other pyrrole derivatives suggest potential effectiveness against bacterial pathogens. For example, related compounds have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Case Studies

  • In Vitro Studies : A study evaluated the antibacterial activity of various pyrrole derivatives, including those similar to this compound. The results demonstrated potent activity against Gram-positive bacteria, highlighting the compound's potential as an antibacterial agent .
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers, further supporting its anti-inflammatory potential.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryModulation of CCR2 and CCR5 receptors
AntimicrobialMIC against Staphylococcus aureus: 3.12 µg/mL
MIC against Escherichia coli: 12.5 µg/mL

Q & A

Q. What are the optimized synthetic routes for 1-(2-methoxyphenyl)pyrrolidin-3-amine, and how do reaction conditions influence yield?

Methodological Answer: A robust synthesis involves deprotection of tert-butyl (1-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate using HCl/dioxane (4:1 v/v) at room temperature for 12–16 hours, yielding the free amine as an HCl salt. Key steps include:

  • Reagent Ratios : Use 1:10 molar equivalents of carbamate to HCl/dioxane for complete deprotection .
  • Purification : Dissolve the crude product in methanol, concentrate under vacuum, and characterize via 1^1H NMR (e.g., δ = 8.72 ppm for NH3+_3^+ protons) .
  • Yield Optimization : Stirring time >12 hours ensures >70% yield; shorter durations risk incomplete deprotection.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1^1H NMR : Confirm substituent positions via aromatic protons (δ = 6.8–7.4 ppm) and pyrrolidine ring protons (δ = 2.2–4.0 ppm). NH3+_3^+ protons appear as broad singlets (δ = 8.72 ppm) in DMSO-d6_6 .
  • HPLC-MS : Use reverse-phase C18 columns with a 0.1% formic acid/acetonitrile gradient to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 207.1) .
  • FT-IR : Identify N–H stretches (3300–3500 cm1^{-1}) and methoxy C–O stretches (1250 cm1^{-1}) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for stereoselective studies?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IA column with n-hexane:ethanol (80:20) + 0.1% diethylamine. Retention times differ by 2–3 minutes for (R)- and (S)-enantiomers .
  • Salt Formation : Co-crystallize with chiral resolving agents (e.g., (R)-mandelic acid) in ethanol/water to isolate enantiopure crystals .
  • Stereochemical Analysis : Assign configurations via X-ray crystallography or circular dichroism (CD) spectra .

Q. What strategies address contradictory biological activity data for this compound derivatives in receptor-binding assays?

Methodological Answer:

  • Receptor Heterogeneity : Test derivatives across isoforms (e.g., neurotensin receptor subtypes NTS1 vs. NTS2) using radioligand displacement assays (IC50_{50} values) .
  • Metabolite Interference : Pre-incubate compounds with liver microsomes (e.g., human CYP3A4) to identify active metabolites via LC-MS/MS .
  • Dynamic Binding Assays : Use surface plasmon resonance (SPR) to measure real-time association/dissociation rates, minimizing false positives from aggregation .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance selectivity?

Methodological Answer:

  • Methoxy Position : Replace 2-methoxy with 3-methoxy to assess steric effects on receptor binding (e.g., COX-2 inhibition in ) .
  • Pyrrolidine Substitutions : Introduce methyl groups at C4 to restrict ring puckering and improve affinity (e.g., IC50_{50} shifts from 1.2 μM to 0.3 μM) .
  • Amine Protection : Compare free amine vs. Boc-protected analogs in solubility and blood-brain barrier penetration assays .

Q. What analytical methods resolve discrepancies in reported synthetic yields of this compound?

Methodological Answer:

  • Byproduct Analysis : Use GC-MS to detect residual tert-butyl carbamate (<5% indicates efficient deprotection) .
  • Solvent Effects : Compare yields in dioxane vs. THF; dioxane’s higher polarity enhances HCl solubility, improving yields by 15–20% .
  • Temperature Control : Maintain reaction at 25°C; elevated temperatures (>30°C) promote side reactions (e.g., N-alkylation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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